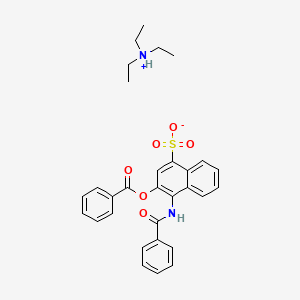
Triethylazanium 4-benzamido-3-(benzoyloxy)naphthalene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethylazanium 4-benzamido-3-(benzoyloxy)naphthalene-1-sulfonate, also known as TEABS, is a chemical compound that has gained significant attention in scientific research over the past few years. TEABS is a sulfonate-based salt that has been found to exhibit potent inhibitory effects on various enzymes, making it a promising candidate for use in biochemical and pharmacological studies. In
作用機序
Triethylazanium 4-benzamido-3-(benzoyloxy)naphthalene-1-sulfonate exerts its inhibitory effects on enzymes by binding to their active sites and preventing substrate binding or catalysis. The exact mechanism of action varies depending on the specific enzyme being targeted. For example, Triethylazanium 4-benzamido-3-(benzoyloxy)naphthalene-1-sulfonate has been shown to inhibit the activity of the protease cathepsin B by binding to its active site and blocking substrate access. Similarly, Triethylazanium 4-benzamido-3-(benzoyloxy)naphthalene-1-sulfonate has been found to inhibit the activity of the kinase ERK2 by binding to its ATP-binding site and preventing phosphorylation.
Biochemical and Physiological Effects:
Triethylazanium 4-benzamido-3-(benzoyloxy)naphthalene-1-sulfonate has been found to exhibit a range of biochemical and physiological effects, depending on the specific enzyme being targeted. For example, Triethylazanium 4-benzamido-3-(benzoyloxy)naphthalene-1-sulfonate has been shown to inhibit cancer cell proliferation and induce apoptosis by targeting certain proteases and kinases. It has also been found to modulate immune response and inflammation by targeting phosphodiesterases and other enzymes involved in signaling pathways.
実験室実験の利点と制限
Triethylazanium 4-benzamido-3-(benzoyloxy)naphthalene-1-sulfonate offers several advantages for use in lab experiments. It is a potent inhibitor of various enzymes, making it a useful tool for studying their function and regulation. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also some limitations to its use. For example, Triethylazanium 4-benzamido-3-(benzoyloxy)naphthalene-1-sulfonate may exhibit off-target effects on other enzymes, which can complicate data interpretation. Additionally, its potency may make it difficult to achieve selective inhibition of a specific enzyme.
将来の方向性
There are several future directions for research on Triethylazanium 4-benzamido-3-(benzoyloxy)naphthalene-1-sulfonate. One area of interest is the development of more selective inhibitors that target specific enzymes without exhibiting off-target effects. Another area of interest is the investigation of Triethylazanium 4-benzamido-3-(benzoyloxy)naphthalene-1-sulfonate as a potential therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to elucidate the exact mechanisms of action of Triethylazanium 4-benzamido-3-(benzoyloxy)naphthalene-1-sulfonate on various enzymes and to determine its potential for use in clinical settings.
合成法
Triethylazanium 4-benzamido-3-(benzoyloxy)naphthalene-1-sulfonate can be synthesized by reacting 4-benzamido-3-(benzoyloxy)naphthalene-1-sulfonic acid with triethylamine in the presence of a suitable solvent such as dichloromethane. The reaction typically proceeds at room temperature and can be completed within a few hours. The resulting Triethylazanium 4-benzamido-3-(benzoyloxy)naphthalene-1-sulfonate salt can be purified by recrystallization or column chromatography.
科学的研究の応用
Triethylazanium 4-benzamido-3-(benzoyloxy)naphthalene-1-sulfonate has been found to exhibit potent inhibitory effects on various enzymes, including proteases, kinases, and phosphodiesterases. This makes it a promising candidate for use in biochemical and pharmacological studies. For example, Triethylazanium 4-benzamido-3-(benzoyloxy)naphthalene-1-sulfonate has been used to investigate the role of certain enzymes in cancer cell proliferation and metastasis. It has also been used to study the signaling pathways involved in inflammation and immune response.
特性
IUPAC Name |
4-benzamido-3-benzoyloxynaphthalene-1-sulfonate;triethylazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO6S.C6H15N/c26-23(16-9-3-1-4-10-16)25-22-19-14-8-7-13-18(19)21(32(28,29)30)15-20(22)31-24(27)17-11-5-2-6-12-17;1-4-7(5-2)6-3/h1-15H,(H,25,26)(H,28,29,30);4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEBWKPQDBBKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CC.C1=CC=C(C=C1)C(=O)NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])OC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylazanium 4-benzamido-3-(benzoyloxy)naphthalene-1-sulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

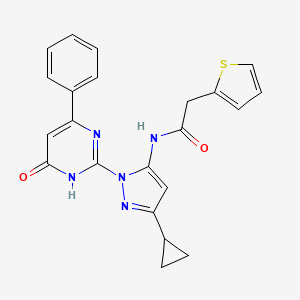
![N-Methyl-N-[2-[1-(5-methyl-1,3-thiazol-2-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2560190.png)

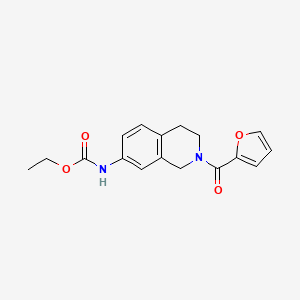
![N-(3,4-dimethoxyphenethyl)-3-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2560194.png)
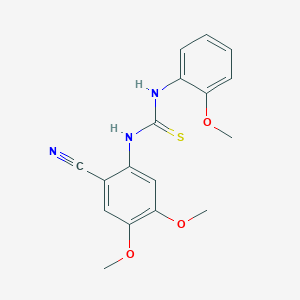
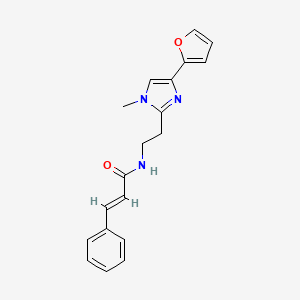
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2560198.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2560201.png)
![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2560202.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2560207.png)
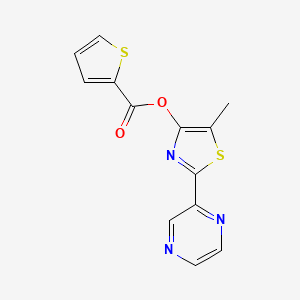
![3-methyl-7-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2560211.png)
